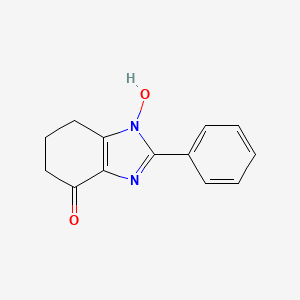

1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Description

Properties

IUPAC Name |

1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-11-8-4-7-10-12(11)14-13(15(10)17)9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWDXGMBVQULLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)N=C(N2O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352468 | |

| Record name | 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257869-87-7 | |

| Record name | 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a compound belonging to the benzimidazole class, recognized for its unique bicyclic structure and diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C₁₃H₁₂N₂O₂, with a molecular weight of approximately 228.25 g/mol. The presence of hydroxyl and nitrogen-containing groups in its structure contributes significantly to its reactivity and biological activity.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance:

- MCF-7 Cell Line : The compound showed an IC50 value of approximately 3.1 µM, indicating strong selective activity against breast cancer cells .

These findings suggest that structural modifications can enhance the compound's anticancer properties.

Antioxidative Activity

The antioxidative capacity of this compound has been assessed through various methods. It demonstrated significant antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The presence of hydroxyl groups is believed to play a critical role in scavenging free radicals .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial effects. For example, derivatives with hydroxyl and methoxy groups displayed strong antibacterial activity against Gram-positive strains such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of around 8 µM .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in metabolic pathways or interfere with cellular processes critical for the survival of cancerous or pathogenic cells.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Nitration followed by Hydroxylation : This method involves the nitration of a benzimidazole derivative followed by subsequent hydroxylation using strong acids and bases.

- Multi-step Synthesis : Various multi-step reactions can yield different derivatives with enhanced biological activities.

These synthetic strategies highlight the versatility in creating compounds with tailored properties for specific applications in medicinal chemistry.

Case Studies

Recent studies have focused on derivatives of this compound to explore their biological potential further:

- Antiproliferative Studies : A study reported that derivatives with additional hydroxy or methoxy groups exhibited improved antiproliferative activity against multiple cancer cell lines compared to the parent compound .

- Antioxidant Evaluations : Compounds derived from this base structure were tested for their ability to mitigate oxidative stress in vitro, showing promising results in preventing cellular damage .

Scientific Research Applications

Biological Activities

Research indicates that 1-hydroxy benzimidazole exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains such as E. coli and S. aureus . The compound's structural features contribute to its ability to inhibit bacterial growth effectively.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating inhibition of edema induced by carrageenan in animal models. Percent inhibition ranged from 25% to 83.3%, indicating its potential as an anti-inflammatory agent .

- Analgesic Activity : In addition to its anti-inflammatory effects, 1-hydroxy benzimidazole has shown analgesic properties, providing protection in pain models comparable to standard analgesics .

Pharmaceutical Applications

The structural characteristics of 1-hydroxy benzimidazole allow it to be a versatile candidate for drug development:

- Drug Design : The compound serves as a scaffold for synthesizing new derivatives that may enhance biological activity or target specificity. Its ability to undergo various chemical reactions makes it suitable for creating novel pharmaceutical agents .

- Neurodegenerative Disease Research : There is ongoing research into the use of this compound in developing multi-target-directed ligands aimed at treating neurodegenerative diseases complicated by depression . The unique properties of 1-hydroxy benzimidazole may allow it to interact beneficially with multiple biological targets.

Synthesis and Derivatives

The synthesis of 1-hydroxy benzimidazole can be achieved through several methods, highlighting its versatility:

- Synthetic Routes : Various synthetic pathways have been explored for producing this compound, which include aminomethylation and Mannich reactions . These methods allow for modifications that can enhance the compound's efficacy or selectivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of 1-hydroxy benzimidazole against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting potential for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

In an experimental setup involving carrageenan-induced edema in rats, derivatives of 1-hydroxy benzimidazole were tested for their anti-inflammatory effects. The most potent derivative showed an inhibition rate of 83.3%, outperforming standard anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

Substituents at position 6 significantly influence electronic and steric properties:

- This derivative is cataloged as a pharmaceutical intermediate (CAS 1428139-41-6) but lacks detailed activity data .

- 6-(5-Methyl-2-thienyl) derivative: The thienyl group, a sulfur-containing heterocycle, increases lipophilicity and may improve metabolic stability.

- This analog is commercially available but lacks reported pharmacological data .

Table 1: Substituent Effects at Position 6

Core Modifications: Benzimidazolone vs. Indazolone

Replacing the benzimidazolone core with an indazolone system (as in 1,5,6,7-tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and ring strain.

Substituent Variations at Position 1

- 1-Benzyl derivative: Substituting the hydroxy group with a benzyl moiety (as in 1-benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one) increases hydrophobicity and may enhance blood-brain barrier penetration.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach:

- Formation of the tetrahydrobenzimidazol-4-one core : This is achieved by condensation reactions involving precursors such as 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia or amines.

- Introduction of the 2-phenyl substituent : Usually via reaction with phenyl-containing aldehydes or phenyl isothiocyanates.

- Hydroxylation at the 1-position : Through hydrolysis of hydroxyimino intermediates or related oxime derivatives.

Detailed Preparation Method from Literature

A key preparation method, described in the Russian Journal of Organic Chemistry (2017), involves the following steps:

- Starting Material : 2,6-bis(hydroxyimino)cyclohexan-1-one.

- Reaction with Aldehydes and Ammonia : The bis(hydroxyimino) compound reacts with aldehydes (such as benzaldehyde) and ammonia to form 2-substituted 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols.

- Hydrolysis Step : These intermediates are then hydrolyzed to yield the target 1-hydroxy-2-R-1,5,6,7-tetrahydro-4H-benzimidazol-4-ones, where R is the phenyl group in this case.

- Optional Deoxygenation : The N-hydroxy group can be removed by treatment with chloroacetone in the presence of a base (potassium carbonate or triethylamine) to obtain 2-substituted tetrahydrobenzimidazol-4-ones without the hydroxy group at position 1.

This method provides a direct and efficient route to the compound with good control over substitution and functionalization.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Condensation with aldehyde and ammonia | 2,6-bis(hydroxyimino)cyclohexan-1-one, benzaldehyde, NH3, solvent, mild heating | Moderate to high (60–90%) | Formation of 4-hydroxyimino intermediate |

| Hydrolysis of intermediate | Acidic or neutral hydrolysis conditions | High (70–95%) | Conversion to 1-hydroxy-2-phenyl derivative |

| N-Hydroxy group removal (optional) | Chloroacetone, K2CO3 or triethylamine, base | High (80–90%) | Produces 2-phenyl tetrahydrobenzimidazol-4-one |

The yields reported are generally good, with the hydrolysis step being particularly efficient. The optional deoxygenation step allows further derivatization if needed.

Mechanistic Insights

The key mechanistic steps in the preparation of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involve:

- Cyclization : Formation of the benzimidazole ring by nucleophilic attack of an amine group on a carbonyl or oxime group.

- Hydroxyimino Intermediate Formation : The presence of hydroxyimino groups facilitates the introduction of the hydroxy functionality at the nitrogen.

- Hydrolysis : Conversion of oxime to hydroxylamine or hydroxy derivatives.

- Optional Deoxygenation : Removal of the N-hydroxy group to yield the non-hydroxylated benzimidazol-4-one.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The bis(hydroxyimino)cyclohexanone method offers a regioselective and efficient route to the target compound with good yields and relatively mild conditions.

- Hydrolysis and subsequent functional group manipulation steps are critical for obtaining the hydroxy substitution at the nitrogen.

- The optional removal of the hydroxy group allows flexibility in synthesizing related derivatives.

- Alternative methods provide valuable synthetic frameworks but may require more steps or harsher conditions to achieve the same substitution pattern.

- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Q & A

Q. Table 2: Common Sources of Data Divergence and Mitigation Strategies

Key Recommendations

- For structural studies, prioritize X-ray crystallography with SHELXL refinement to resolve stereochemical ambiguities .

- In pharmacological assays, integrate computational predictions (e.g., docking) with high-throughput screening to reconcile conflicting bioactivity data .

- Adopt randomized sampling and dose-response designs in toxicity studies to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.